5-Amino-1,1-dimethoxy-3,4-dimethylpentan-3-ol
Description
5-Amino-1,1-dimethoxy-3,4-dimethylpentan-3-ol (CAS 1507856-88-3) is a primary amine featuring a pentan-3-ol backbone substituted with two methoxy groups at position 1, methyl groups at positions 3 and 4, and an amino group at position 5 . No direct data on its synthesis or biological activity are available in the provided evidence, but its functional groups—hydroxyl, amino, dimethoxy, and dimethyl—hint at reactivity typical of polyfunctional alcohols and amines.
Properties
Molecular Formula |
C9H21NO3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-amino-1,1-dimethoxy-3,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C9H21NO3/c1-7(6-10)9(2,11)5-8(12-3)13-4/h7-8,11H,5-6,10H2,1-4H3 |
InChI Key |
AKBIWIUJOJUABT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(CC(OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,1-dimethoxy-3,4-dimethylpentan-3-ol involves multiple steps, typically starting with the preparation of the intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as methanol, dimethyl sulfate, and ammonia under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, sourcing, and procurement of raw materials. The production methods are designed to ensure high purity and yield, often involving advanced techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1,1-dimethoxy-3,4-dimethylpentan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-1,1-dimethoxy-3,4-dimethylpentan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its amino group allows it to interact with various biological molecules, making it useful for probing biochemical processes .
Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate for synthesizing pharmaceutical compounds .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its high purity and unique properties make it suitable for use in advanced manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Amino-1,1-dimethoxy-3,4-dimethylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The pathways involved may include metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on structural information where explicit data were unavailable.
Functional Group Analysis
- This contrasts with 5-Amino-1,1,1-trifluoropentan-3-ol, where the trifluoromethyl group introduces strong electron-withdrawing effects, likely increasing acidity and altering solubility .
- 5-(Diethylamino)pentan-1-ol: As a tertiary amine, it lacks the primary amino group’s nucleophilic reactivity but may exhibit higher basicity. Its flammability and irritation hazards contrast with the discontinued compound’s unspecified risks .
- Its corrosive classification (Class 8) highlights significant handling risks .
Hazard and Handling Considerations
- Flammability: 5-(Diethylamino)pentan-1-ol is explicitly classified as a flammable liquid (H227), requiring precautions against ignition sources . No similar data exist for the target compound.
- Corrosivity: 1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol’s Class 8 designation mandates specialized storage and handling, unlike the discontinued compound .
- Toxicity: While skin and eye irritation are noted for 5-(Diethylamino)pentan-1-ol , the absence of hazard data for this compound limits direct comparison.
Commercial Availability
- The target compound’s discontinued status contrasts with the commercial availability of analogs like 5-(Diethylamino)pentan-1-ol and 1-(Dimethylamino)pentan-2-ol . This may reflect shifts in research demand or synthesis challenges.
Research and Application Context
- Material Science: Polyfunctional alcohols like 5-(Diethylamino)pentan-1-ol may serve as intermediates in polymer stabilization, though the target compound’s role remains speculative .
Biological Activity
5-Amino-1,1-dimethoxy-3,4-dimethylpentan-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₉N₁O₂
- Molecular Weight : 171.25 g/mol
This compound possesses a unique arrangement of functional groups that contribute to its biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 45 |
| Compound B | HCT-116 | 6 |
| Compound C | HepG-2 | 48 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanism for the antitumor activity includes:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest in the G1 phase .
- Induction of Apoptosis : Flow cytometric analysis has demonstrated that certain derivatives can induce apoptosis significantly more than control groups.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects of this compound. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity.
Anti-inflammatory Properties
Preliminary data indicate that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been observed in related compounds .
Study on Antitumor Activity
In a study conducted on a series of compounds structurally related to this compound, researchers found significant cytotoxic effects against several cancer cell lines. The study reported:
- Cell Cycle Analysis : Treatment with these compounds led to an increase in the percentage of cells in the G0-G1 phase and decreased S phase cells.
| Treatment | % G0-G1 | % S | % G2/M |
|---|---|---|---|
| Control | 49.51 | 38.11 | 12.38 |
| Compound X | 57.04 | 31.15 | 11.81 |
This indicates a clear impact on cell cycle dynamics .
In Silico Studies
Molecular docking studies have provided insights into the binding affinity of the compound with various targets involved in cancer progression. The binding energies calculated suggest a strong interaction with key amino acids in target proteins, indicating potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
